AM1248 azepane isomer
Description
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.6 |
InChI |
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3/t18-,19+,20-,21?,26? |
InChI Key |
HSCSEKGAOWTVDH-IYINYKJGSA-N |
SMILES |
O=C(C12C[C@H]3C[C@H](C[C@@H](C2)C3)C1)C4=CN(C5CCCCN(C)C5)C6=C4C=CC=C6 |
Synonyms |
(3,5,7)-adamantan-1-yl(1-(1-methylazepan-3-yl)-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
AM1248 azepane isomer is primarily studied for its cannabinoid receptor activity . Research indicates that it acts on the central nervous system by mimicking the effects of naturally occurring cannabinoids.
Cannabimimetic Activity
Studies have demonstrated that AM1248 displays cannabimimetic properties, which means it can produce effects similar to those of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound has been evaluated for:
- Hypothermic Effects : In experimental settings, AM1248 exhibited reduced hypothermic activity compared to traditional cannabinoids like THC, suggesting potential for lower toxicity profiles .
- Toxicological Assessments : As a synthetic cannabinoid, AM1248 has been involved in various toxicity reports, with significant cases documented across the United States. These assessments are crucial for understanding the risks associated with its use .
Forensic Applications
The forensic application of this compound is significant due to its classification as a new psychoactive substance. It is often included in drug screening tests and toxicology reports.
Detection and Analysis
- Analytical Techniques : Various methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect AM1248 in biological samples. Studies have shown that effective extraction and chromatographic analysis methods can reliably identify NPS in hair and other matrices .
- Forensic Standards : AM1248 is used as a reference material for developing standard operating procedures in forensic laboratories to ensure accurate identification and quantification of synthetic cannabinoids .
Case Studies
Several case studies highlight the implications of this compound in real-world scenarios:
- Synthetic Cannabinoid Toxicity Reports : A review indicated over 1000 cases of synthetic cannabinoid-induced toxicity linked to compounds like AM1248 between 2010 and 2013. These reports emphasize the need for ongoing surveillance and research into the health impacts of such substances .
- Hair Analysis Studies : Research conducted on hair samples revealed the presence of AM1248 among other synthetic cannabinoids, showcasing its prevalence in drug abuse cases .
Comparison with Similar Compounds
Structural Differentiation
AM1248 azepane isomer shares a core naphthoylindole structure with compounds like AM-1220 and AM2233. Key differences lie in the heterocyclic substituent:
Key Findings :
- Isosteric replacement (azepane vs.
Analytical Differentiation
Advanced techniques are required to distinguish AM1248 from its isomers:
Challenges :
- GC-MS alone cannot differentiate AM1248 from AM-1220 due to identical fragmentation patterns .
- Co-elution in herbal mixtures necessitates orthogonal methods (e.g., NMR) for unambiguous identification .
Pharmacological and Toxicological Profiles
Receptor Binding and Activity
- CB1/CB2 Affinity : Azepane isomers generally exhibit comparable or slightly reduced binding affinity relative to piperidine-based analogs, likely due to steric effects .
- Functional Selectivity : Structural modifications influence efficacy (e.g., partial vs. full agonism), though this requires further study for AM1246.
Regulatory and Handling Considerations
Preparation Methods
Key Reaction Steps and Precursors
The synthesis of this compound involves two primary steps: (1) functionalization of the indole core and (2) introduction of the adamantane and azepane groups.
Indole Alkylation
The indole nitrogen is alkylated with a precursor containing the azepane ring. For example, 1-(1-methylazepan-3-yl)methanamine may serve as the alkylating agent. This step typically employs a nucleophilic substitution reaction under basic conditions, such as using sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
Acylation with Adamantane Carbonyl Chloride
The alkylated indole intermediate undergoes acylation with 1-adamantanoyl chloride in the presence of a Lewis acid catalyst, such as dimethylaluminum chloride (Me₂AlCl). This Friedel-Crafts acylation attaches the adamantane group to the indole’s 3-position.
Representative Reaction Scheme:
-
Alkylation:
-
Acylation:
Byproduct Formation and Isomerization
The azepane isomer is frequently identified as a byproduct in the synthesis of piperidine-containing analogs like AM1248. Gas chromatography/mass spectrometry (GC/MS) analyses reveal that the isomer forms due to ring expansion during alkylation. For instance, under elevated temperatures or prolonged reaction times, the six-membered piperidine ring may expand to a seven-membered azepane structure, yielding the isomer.
Critical Factors Influencing Isomerization:
-
Temperature: Higher temperatures (>100°C) favor ring expansion.
-
Catalyst Choice: Bronsted acids (e.g., HCl) may accelerate isomerization.
-
Reaction Duration: Extended reaction times increase isomer yield.
Optimization of Synthesis Conditions
Solvent and Catalyst Systems
Studies on analogous adamantane-derived cannabinoids highlight the role of solvent polarity and catalyst selection in minimizing byproducts. For example:
| Parameter | Optimal Condition | Effect on Isomer Yield |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Reduces side reactions |
| Catalyst | Me₂AlCl | Enhances acylation |
| Reaction Time | 2–4 hours | Limits isomerization |
Purification Techniques
Crude reaction mixtures containing the azepane isomer require advanced purification methods:
-
Flash Chromatography: Silica gel columns with ethyl acetate/hexane gradients (20–50% ethyl acetate) resolve the isomer from the parent compound.
-
Recrystallization: Methanol or isopropanol yields high-purity crystals (melting point: 143–145°C).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) key signals:
Gas Chromatography/Mass Spectrometry (GC/MS)
Q & A
Basic: What are the recommended methods for synthesizing AM1248 azepane isomer and ensuring structural fidelity?
Answer:
Synthesis of this compound requires a multi-step approach:
- Step 1: Molecular Design – Use optimization-based frameworks like OptCAMD to generate feasible molecular groups and predict isomer stability .
- Step 2: Isomer Generation – Employ SMILES-based strategies to systematically generate all possible isomers, followed by quantum mechanical calculations (e.g., DFT) to verify energy minima .
- Step 3: Analytical Validation – Confirm structural fidelity using H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference with forensic databases for synthetic cannabinoid analogs .
Basic: How can researchers differentiate this compound from its structural analogs using spectroscopic techniques?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize temperature gradients to exploit retention time differences between isomers. Use selective ion monitoring (SIM) for fragment ions unique to the azepane ring (e.g., m/z 98) .
- Liquid Chromatography-Ion Mobility Spectrometry (LC-IMS-TOF): Leverage collision cross-section (CCS) values to resolve co-eluting isomers. Real-time IMS data provides distinct drift time profiles for azepane vs. non-azepane derivatives .
Advanced: What experimental strategies are employed to investigate dynamic interconversion between this compound and its analogs?
Answer:
- Real-Time Ion Mobility Spectrometry: Deploy TOFWERK Vocus CI-IMS-TOF to monitor isomer populations at millisecond timescales, capturing transient intermediates during interconversion .
- Chemometric Analysis: Apply multivariate curve resolution (MCR) to deconvolute overlapping chromatographic peaks and quantify isomer ratios .
- Kinetic Studies: Use variable-temperature NMR to measure activation energy barriers for interconversion pathways .
Advanced: How should researchers address discrepancies in pharmacological data between this compound and its isomers?
Answer:
- Tandem Mass Spectrometry (MS/MS): Compare fragmentation patterns to confirm isomer identity and rule out impurities .
- In Vitro Binding Assays: Use radiolabeled cannabinoid receptors (CB1/CB2) to quantify binding affinities. Replicate assays under standardized conditions (pH, temperature) to minimize variability .
- Data Normalization: Apply bioinformatics tools (e.g., GraphPad Prism) to harmonize dose-response curves across studies and identify outliers .
Safety: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Storage: Keep in airtight containers at –20°C in a ventilated, explosion-proof freezer. Avoid proximity to ignition sources (flash point: ~9.7°C) .
- Personal Protective Equipment (PPE): Use nitrile gloves (tested for methanol resistance) and explosion-proof ventilation systems. Avoid skin/eye contact due to CNS toxicity .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under OSHA guidelines .
Data Integration: How can Iso-Seq data be integrated with other omics data to study this compound's effects?
Answer:
- Multi-Omics Workflow: Combine Iso-Seq (for full-length transcript isoforms) with RNA-Seq (for expression quantification) and proteomics (for protein abundance). Use tools like SQANTI3 for isoform annotation .
- Pathway Enrichment: Apply DAVID or Reactome to link differentially expressed isoforms with cannabinoid signaling pathways. Cross-validate with metabolomics data to identify downstream metabolites .
Advanced: Compare the efficiency of gas chromatography (GC) vs. ion mobility spectrometry (IMS) in separating AM1248 azepane isomers.
Answer:
- GC: Achieves baseline separation but requires long runtimes (~30–60 minutes) and optimized temperature programs. Limited to volatile analogs .
- IMS-TOF: Resolves isomers in <1 minute with CCS-based differentiation. Ideal for real-time monitoring and high-throughput screens. However, requires calibration with known CCS standards .
- Hybrid Approach: Couple GC with IMS-TOF for orthogonal separation, enhancing resolution for complex mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
